2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone
Description
Properties
IUPAC Name |
2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2/c19-13-7-10(18(20,21)22)9-25-17(13)24-6-5-23-14-8-15(26)11-3-1-2-4-12(11)16(14)27/h1-4,7-9,23H,5-6H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUZNPMFZBSLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone is a synthetic compound that belongs to the naphthoquinone family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₃ClF₃N₂O
- CAS Number : Not specified in the search results but can be derived from its components.
Biological Activity Overview
Naphthoquinones have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer effects. The specific compound has shown promising results in various studies:
-
Anticancer Activity :
- Research indicates that naphthoquinone derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects on the proliferation of various cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cells, with IC50 values often below 20 µM .
-
Mechanisms of Action :
- The mechanisms through which these compounds exert their effects include the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death. For example, studies have shown that certain naphthoquinones increase ROS levels significantly, triggering apoptotic pathways in treated cells .
- Additionally, compounds have been observed to affect autophagy processes in cancer cells, suggesting a multifaceted approach to inducing cell death .
Data Table: Biological Activity of Related Naphthoquinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | A549 | <10 | Apoptosis via ROS |
| 5b | PC-3 | <20 | Autophagy induction |
| 5i | HepG2 | <10 | ROS generation |
| 5u | K562 | <15 | Apoptosis |
Case Studies
A study conducted by da Silva et al. highlighted the effectiveness of naphthoquinone derivatives against Trypanosoma cruzi, indicating their potential use in treating parasitic infections due to their interference with metabolic pathways in the parasite . Another investigation into the antileishmanial activity of naphthoquinones demonstrated that specific structural modifications significantly enhanced their efficacy against Leishmania species .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 520.8 g/mol. Its complex structure consists of multiple functional groups that contribute to its biological activity, including a naphthoquinone core, which is known for its redox properties and ability to interact with biological macromolecules.
Antitumor Activity
Recent studies have demonstrated that naphthoquinone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the activity of Epidermal Growth Factor Receptor (EGFR), a critical player in cancer cell proliferation and survival. By blocking EGFR signaling pathways, this compound may hinder tumor growth and metastasis, making it a promising candidate for cancer therapy, especially in cancers driven by EGFR activation .
Case Study: Inhibition of Cancer Cell Proliferation
In a study published in Frontiers in Chemistry, researchers conducted molecular docking simulations revealing that naphthoquinone derivatives can alter the functions of key enzymes involved in cancer progression. The results indicated that these compounds could effectively inhibit EGFR, thereby reducing the proliferation of cancer cells in vitro .
Antimicrobial Activity
The antimicrobial potential of naphthoquinone derivatives has also been extensively studied. The compound demonstrates activity against various bacterial strains, including those resistant to conventional antibiotics. It has been observed to disrupt bacterial cell membranes and inhibit biofilm formation, which is crucial for treating chronic infections .
Table 1: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 14 | |
| Pseudomonas aeruginosa | 16 |
Antiviral Activity
The antiviral properties of naphthoquinone derivatives are particularly noteworthy in the context of emerging viral threats. Research suggests that these compounds can inhibit MERS-CoV replication by targeting the virus's papain-like protease (PLpro), which is essential for viral maturation and immune evasion . This inhibition could pave the way for developing new antiviral strategies.
Case Study: Targeting MERS-CoV
A systematic review highlighted the ability of various naphthoquinone derivatives to inhibit MERS-CoV PLpro, suggesting their potential use as antiviral agents. The study emphasized the need for further exploration into their mechanisms and efficacy against other viral pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Naphthoquinone Core
Key Insights :
Key Insights :
- The 3-chloro-5-CF₃-pyridinyl group is a common pharmacophore in agrochemicals, suggesting its role in target specificity .
Naphthoquinones with Aminoethyl Side Chains
Key Insights :
- Replacement of naphthoquinone with a butenoic acid core (as in ) shifts properties from redox-active to carboxylic acid-mediated interactions.
Preparation Methods
Halogenation of Pyridine Derivatives
The pyridinylamine component is synthesized via directed halogenation of 5-(trifluoromethyl)pyridin-2-amine. Chlorination at the 3-position is achieved using N-chlorosuccinimide (NCS) in the presence of Lewis acids such as FeCl3:
$$
\text{5-(Trifluoromethyl)pyridin-2-amine} + \text{NCS} \xrightarrow{\text{FeCl}3, \text{CH}2\text{Cl}_2} \text{3-Chloro-5-(trifluoromethyl)pyridin-2-amine}
$$
Reaction Conditions :
Characterization of Pyridinylamine
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.89 (d, J = 2.4 Hz, 1H, pyridine-H), 5.42 (s, 2H, NH2).
- 19F NMR : δ -62.5 (CF3).
Synthesis of Ethylenediamine-Linked Pyridinylamine Intermediate
Coupling with 2-Bromoethylamine
The pyridinylamine is reacted with 2-bromoethylamine hydrobromide to form N-(2-aminoethyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine:
$$
\text{3-Chloro-5-(trifluoromethyl)pyridin-2-amine} + \text{BrCH}2\text{CH}2\text{NH}2 \cdot \text{HBr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Intermediate}
$$
Optimized Conditions :
Purification and Analysis
- Column Chromatography : Silica gel (eluent: ethyl acetate/hexane, 1:3).
- HRMS : m/z calcd for C8H8ClF3N3 [M+H]+: 256.03; found: 256.05.
Nucleophilic Substitution on Naphthoquinone Core
Reaction with 2,3-Dichloro-1,4-Naphthoquinone
The ethylenediamine-pyridinylamine intermediate undergoes SNAr with 2,3-dichloro-1,4-naphthoquinone to install the substituent at the 3-position:
$$
\text{2,3-Dichloro-1,4-naphthoquinone} + \text{Intermediate} \xrightarrow{\text{Et}_3\text{N}, \text{DMF}} \text{3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-2-chloro-1,4-naphthoquinone}
$$
Critical Parameters :
Dechlorination at Position 2
To remove the residual 2-chloro group, the product is treated with hydrogen peroxide in acetic acid:
$$
\text{3-Substituted-2-chloro-1,4-naphthoquinone} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{Target Compound}
$$
Conditions :
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- 1H NMR (DMSO-d6): δ 8.72 (s, 1H, quinone-H), 8.50 (d, J = 2.4 Hz, 1H, pyridine-H), 8.12 (d, J = 2.4 Hz, 1H, pyridine-H), 7.89–7.75 (m, 4H, naphthoquinone-H), 3.82 (t, J = 6.0 Hz, 2H, CH2NH), 3.45 (t, J = 6.0 Hz, 2H, CH2N).
- 13C NMR : δ 183.2 (C=O), 181.9 (C=O), 152.1 (pyridine-C), 144.3 (CF3), 134.5–126.8 (naphthoquinone-C).
- IR (KBr) : ν 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Purity and Stability
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 214–216°C (decomposition).
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Direct SNAr) | Route B (Stepwise Dechlorination) |
|---|---|---|
| Starting Material | 2,3-Dichloro-1,4-naphthoquinone | 2-Chloro-1,4-naphthoquinone |
| Reaction Steps | 2 (substitution + dechlorination) | 1 (single substitution) |
| Overall Yield | 45–50% | 60–65% |
| Regioselectivity Control | Moderate | High |
| Scalability | Challenging | Feasible |
Route B offers superior efficiency but requires access to 2-chloro-1,4-naphthoquinone, which may necessitate custom synthesis.
Q & A
Q. What are the standard synthetic routes for preparing 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone?
The compound is synthesized via nucleophilic substitution between 2,3-dichloro-1,4-naphthoquinone (1) and trifluoromethyl-substituted aryl amines (e.g., 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine). Reaction conditions typically involve DMF as a solvent at 60–80°C for 12–24 hours, yielding derivatives after purification by column chromatography (reported yields ≤75%) . Validate intermediates using melting point analysis and FT-IR spectroscopy.
Q. Which analytical methods are recommended for characterizing the compound’s purity and structure?
- Purity : HPLC with a C18 column (method per HG/T 3911-2014 standard) and UV detection at 254 nm. Compare retention times against certified reference materials; purity ≥95% is acceptable .
- Structural Confirmation : Use -NMR, -NMR, and HRMS. For example, the trifluoromethyl group exhibits distinct -NMR shifts near -60 ppm .
Q. How can researchers verify the identity of intermediates like 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine?
Cross-validate intermediates via X-ray crystallography (if crystalline) or 2D NMR (HSQC/HMBC) to resolve signal overlaps. Commercial intermediates (e.g., CAS 658066-44-5) should match supplier-provided COA data, including ≥98% purity by HPLC .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reaction yields during synthesis under varying conditions?
Systematically optimize parameters:
- Temperature : Test 50–90°C to balance reaction rate and byproduct formation.
- Solvent : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances nucleophilicity but may increase side reactions.
- Catalyst : Screen Lewis acids (e.g., ZnCl) to accelerate amine substitution . Document yield variations using a factorial design approach and analyze via ANOVA.
Q. How can structural modifications enhance the compound’s solubility for biological assays?
- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to maintain biocompatibility.
- Derivatization : Introduce sulfonate or PEG groups via thio-substitution (e.g., replace chloro with -SH groups per methods in ).
- Cyclodextrin Inclusion : Form complexes with β-cyclodextrin and assess solubility via UV-Vis spectroscopy in PBS (pH 7.4) .
Q. What methodologies address contradictions in spectroscopic data for the compound’s tautomeric forms?
- Dynamic NMR : Perform variable-temperature -NMR (e.g., 25–80°C) to observe tautomeric equilibria.
- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to predict stable tautomers and compare with experimental IR/Raman spectra .
Q. How can researchers validate the compound’s stability under long-term storage?
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts.
- Storage Recommendations : Store in amber vials under nitrogen at -20°C, with desiccants to prevent moisture uptake .
Methodological Notes
- Synthesis Optimization : Prioritize reproducibility by adhering to HG/T 3911-2014 for reagent quality control .
- Data Validation : Always cross-reference NMR/HRMS data with published spectra of analogous naphthoquinone derivatives .
- Ethical Compliance : Follow institutional guidelines for handling halogenated and fluorinated compounds, including waste disposal protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
